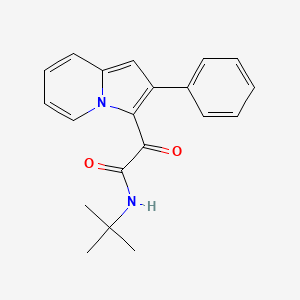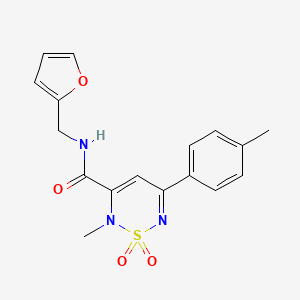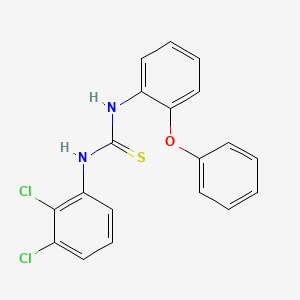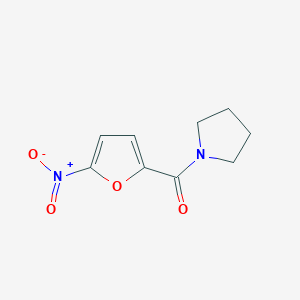
4-(3,5-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(3,5-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol, also known as DMPT, is a sulfur-containing compound that has been widely used in the field of animal nutrition as a feed additive. It is a white crystalline powder that is soluble in water and ethanol. DMPT has been shown to improve the growth performance of livestock and poultry, as well as enhance their immune function. In recent years, DMPT has also been studied for its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of 4-(3,5-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain, including the Nrf2/ARE pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway. 4-(3,5-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has also been shown to increase the levels of several neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).
Biochemical and Physiological Effects:
4-(3,5-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of several antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and decrease the levels of reactive oxygen species (ROS) and lipid peroxidation. 4-(3,5-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has also been shown to modulate the levels of several neurotransmitters, such as dopamine, serotonin, and acetylcholine, and increase the levels of several neuropeptides, such as neuropeptide Y (NPY) and substance P.
Advantages and Limitations for Lab Experiments
4-(3,5-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has several advantages for use in laboratory experiments. It is a stable and water-soluble compound that can be easily administered to animals. It has also been shown to have low toxicity and few side effects. However, there are also some limitations to the use of 4-(3,5-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol in laboratory experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the animal model and the dosage used.
Future Directions
There are several future directions for research on 4-(3,5-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential applications in the treatment of psychiatric disorders, such as depression and anxiety. Further research is also needed to fully understand the mechanism of action of 4-(3,5-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol and its effects on different signaling pathways in the brain.
Scientific Research Applications
4-(3,5-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. 4-(3,5-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has also been shown to improve cognitive function and memory in animal models of aging and dementia.
properties
IUPAC Name |
4-(3,5-dimethylphenyl)-3-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-4-5-12-14-15-13(17)16(12)11-7-9(2)6-10(3)8-11/h6-8H,4-5H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNJQEBPBNLAGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(1-adamantyl)-1-benzyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4719864.png)


![6-[(2-ethoxyphenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4719878.png)
![4-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}phenyl acetate](/img/structure/B4719881.png)
![N-[4-(acetylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide](/img/structure/B4719886.png)
![5-[(2-chlorophenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B4719894.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B4719898.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B4719905.png)

![N-[4-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4719913.png)


![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4719957.png)